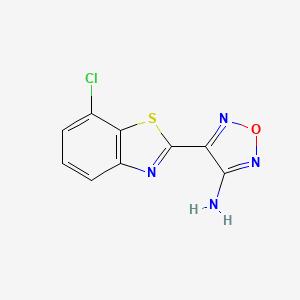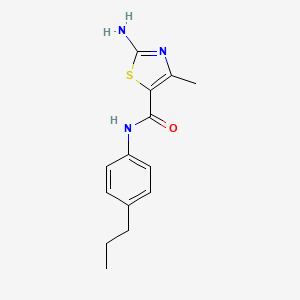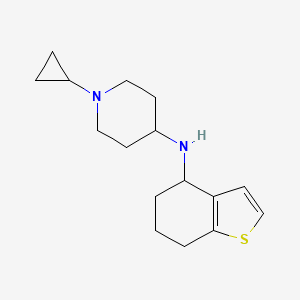
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide, also known as THPVP, is a synthetic cathinone, which is a class of psychoactive substances that are commonly referred to as "bath salts". THPVP is a potent stimulant that has gained popularity among recreational drug users due to its euphoric and energizing effects. However, THPVP is also a subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide acts as a potent stimulant by increasing the release of dopamine and other neurotransmitters in the brain. This leads to an increase in energy, euphoria, and alertness. However, the exact mechanism of action of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide is not fully understood and requires further research.
Biochemical and Physiological Effects:
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide has several advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the study of its effects at low concentrations. However, N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide is also highly addictive and can be dangerous if not handled properly. It is also difficult to control for individual differences in response to N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide, which can make it challenging to draw conclusions from experiments.
Direcciones Futuras
There are several future directions for research on N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide. One area of interest is the potential therapeutic applications of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide, particularly in the treatment of ADHD and Parkinson's disease. Another area of interest is the development of safer and more effective synthetic cathinones, which could have potential as treatments for a range of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide and its effects on the brain and body.
Métodos De Síntesis
The synthesis of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with propionyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to form N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide has a high affinity for the dopamine transporter, which is responsible for the uptake of dopamine in the brain. This suggests that N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-11(13)12-9-4-3-5-10-8(9)6-7-14-10/h2,6-7,9H,1,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKHMNRRYCNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=C1C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568098.png)

![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)

![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)


![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
